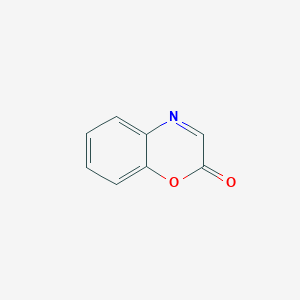
(9H-fluoren-9-yl)methyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a fluorenyl group, a methyl group, and a prop-2-yn-1-yloxyethyl group attached to a carbamate moiety. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The fluorenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are conducted under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
(9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9-Fluorenylmethyl carbamate
- (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
Uniqueness
(9H-fluoren-9-yl)methyl N-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is unique due to the presence of the prop-2-yn-1-yloxyethyl group, which imparts distinct reactivity and properties compared to other fluorenylmethyl carbamates. This unique structure allows for specific interactions and applications in various fields.
Propiedades
Fórmula molecular |
C21H21NO3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-methyl-N-(2-prop-2-ynoxyethyl)carbamate |
InChI |
InChI=1S/C21H21NO3/c1-3-13-24-14-12-22(2)21(23)25-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h1,4-11,20H,12-15H2,2H3 |
Clave InChI |
HKYBUPAIVYUTAB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOCC#C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13456439.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
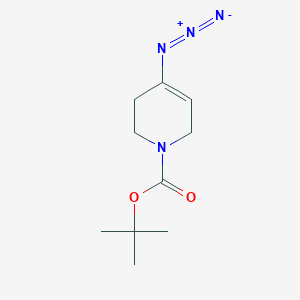
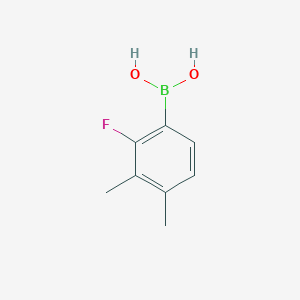
![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)
![2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456476.png)
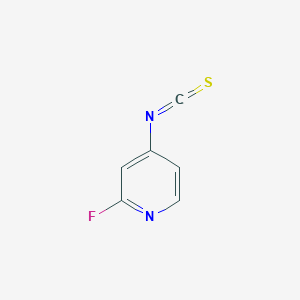
![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)

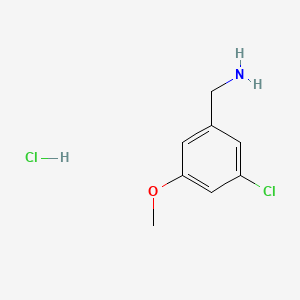
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
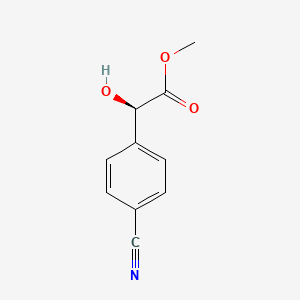
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
